molecular formula C23H16F4N2O2 B10917412 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole

Cat. No.: B10917412
M. Wt: 428.4 g/mol
InChI Key: JTJNAODUASVPBO-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of difluoromethoxy groups attached to phenyl rings, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-bis(difluoromethoxy)acetophenone with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling difluoromethoxy groups and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of drug-resistant bacteria . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.

    3,5-bis(methoxy)phenyl-substituted pyrazole: Explored for its anti-inflammatory effects.

    3,5-bis(chloromethyl)phenyl-substituted pyrazole: Investigated for its anticancer activities.

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which can enhance its lipophilicity and influence its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Properties

Molecular Formula

C23H16F4N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-phenylpyrazole

InChI

InChI=1S/C23H16F4N2O2/c24-22(25)30-18-10-6-15(7-11-18)20-14-21(29(28-20)17-4-2-1-3-5-17)16-8-12-19(13-9-16)31-23(26)27/h1-14,22-23H

InChI Key

JTJNAODUASVPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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